REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]2[c:9]3[c:10]([nH:11][c:12]12)[CH2:13][CH2:14][N:15]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:16]3>>[NH2:1][c:4]1[cH:5][cH:6][cH:7][c:8]2[c:9]3[c:10]([nH:11][c:12]12)[CH2:13][CH2:14][N:15]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:16]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CC(C)(C)OC(=O)N1CCc2[nH]c3c([N+](=O)[O-])cccc3c2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCc2[nH]c3c([N+](=O)[O-])cccc3c2C1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCc2[nH]c3c(N)cccc3c2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |